molecular formula C16H15N3 B8459053 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile

Cat. No.: B8459053
M. Wt: 249.31 g/mol
InChI Key: OSEWYASFQDJAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile is a useful research compound. Its molecular formula is C16H15N3 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-2-carbonitrile

InChI

InChI=1S/C16H15N3/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13/h1-7H,8-9,11-12H2

InChI Key

OSEWYASFQDJAGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)C#N)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Benzyl-2-chloro-5,6,7,8-tetrahydro-[1,6]naphthyridine (129 mg, 0.5 mmol) (See Reference WO9830560 Example 33b) was added to zinc cyanide (58.7 mg, 0.5 mmol), lithium chloride (27 mg, 0.65 mmol) and tetrakis(triphenylphosphine)palladium (0) (35 mg, 0.03 mmol) in N,N-dimethylformamide (3 ml). The mixture was purged with argon and was heated at 100° C. for 17 hours. The reaction mixture was cooled to room temperature and a further quantity of tetrakis(triphenylphosphine)palladium (0) (35 mg, 0.03 mmol) was added and the mixture was heated at 125° C. for 3 hours. The reaction mixture was cooled to room temperature and a further quantity of tetrakis(triphenylphosphine)palladium (0) (35 mg, 0.03 mmol) was added and the mixture was heated at 125° C. for 3 hours. The reaction mixture was cooled to room temperature and was partitioned between ethyl acetate (40 ml) and water (40 ml). The phases were separated and the organic phase was washed with water (3×30 ml) dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by chromatography on silica gel using ethyl acetate in pentane as eluant (33:67) to give the title compound as a brown gum (97 mg).
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
58.7 mg
Type
catalyst
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step Two
Quantity
35 mg
Type
catalyst
Reaction Step Three

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